1-ETHYL-N-ISOBUTYL-4-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
1-ETHYL-N-ISOBUTYL-4-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a furyl group, and a pentafluorophenoxy moiety. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of 1-ETHYL-N-ISOBUTYL-4-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the furyl group: This step involves the coupling of the pyrazole intermediate with a furyl-containing reagent, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Attachment of the pentafluorophenoxy moiety: This can be accomplished through nucleophilic substitution reactions, where the pentafluorophenoxy group is introduced using suitable electrophilic reagents.
Final functionalization:
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-ETHYL-N-ISOBUTYL-4-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pentafluorophenoxy moiety, where nucleophiles such as amines or thiols can replace the fluorine atoms.
Coupling Reactions: The furyl and pyrazole rings can participate in various coupling reactions, including Suzuki-Miyaura and Heck reactions, to form more complex structures.
Common reagents and conditions used in these reactions include palladium catalysts, strong acids or bases, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-ETHYL-N-ISOBUTYL-4-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-ETHYL-N-ISOBUTYL-4-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
1-ETHYL-N-ISOBUTYL-4-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrazole derivatives: These compounds share the pyrazole ring structure and may have similar biological activities, but differ in their substituents and overall structure.
Furyl-containing compounds: These compounds contain the furyl group and may have similar chemical reactivity, but differ in their other functional groups.
Pentafluorophenoxy derivatives: These compounds contain the pentafluorophenoxy moiety and may have similar chemical properties, but differ in their other structural features.
The uniqueness of this compound lies in its combination of these functional groups, which contribute to its distinctive chemical and biological properties.
Properties
IUPAC Name |
1-ethyl-N-(2-methylpropyl)-4-[[5-[(2,3,4,5,6-pentafluorophenoxy)methyl]furan-2-carbonyl]amino]pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F5N4O4/c1-4-31-8-12(19(30-31)22(33)28-7-10(2)3)29-21(32)13-6-5-11(35-13)9-34-20-17(26)15(24)14(23)16(25)18(20)27/h5-6,8,10H,4,7,9H2,1-3H3,(H,28,33)(H,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMFNJUWMVIXKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCC(C)C)NC(=O)C2=CC=C(O2)COC3=C(C(=C(C(=C3F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F5N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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